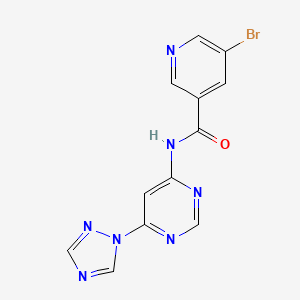

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is a chemical entity that appears to be a hybrid molecule combining a pyrimidine and a triazole ring. Such hybrid structures are of significant interest due to their potential biological activities, including antibacterial, antiviral, and antineoplastic properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, which can provide insights into the chemical and physical properties, synthesis, and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the selective alkylation of pyrimidinones using brominated compounds as alkylating agents. The selectivity towards the N- or O-regioisomer is influenced by the substituent at the 6-position of the pyrimidine ring. This method allows for the preparation of isomers in high yields, ranging from 60-95%. Subsequent cyclocondensation with nitrogen dinucleophiles can lead to the formation of pyrimidine-azole conjugates . Although the exact synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various techniques, including 1H NMR, 13C NMR, and single crystal X-ray diffraction. These compounds often crystallize in the triclinic system and exhibit intramolecular hydrogen bonding, which stabilizes their molecular conformation. The crystal structures can form supramolecular networks through intermolecular hydrogen bonds . These structural analyses provide a foundation for understanding the molecular conformation and stability of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide, they do mention the reactivity of similar compounds. The presence of azole and pyrimidine rings in these molecules can lead to a variety of chemical reactions, particularly those involving nucleophilic substitution and cycloaddition, which are common in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using density functional theory (DFT) calculations. These studies include the optimization of molecular geometry, Mulliken population analyses on atomic charges, and the investigation of HOMO-LUMO energy levels. Theoretical calculations also provide insights into the molecular electrostatic potential, chemical reactivity, and thermodynamic properties at different temperatures. Such computational analyses are crucial for predicting the behavior and reactivity of the compound under various conditions .

Applications De Recherche Scientifique

Synthesis and Biological Activity

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is part of a broader category of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines. These compounds have been studied extensively for their biological activities. Research has shown that these compounds exhibit significant potential in treating various diseases due to their antiviral and antitumor properties. For instance, a study by Petrie et al. (1985) demonstrated that certain pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide, showed notable activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).

Antiasthma and Anti-Inflammatory Properties

The synthesis and evaluation of triazolo[1,5-c]pyrimidines, closely related to the chemical structure , have shown promise as antiasthma agents. Medwid et al. (1990) identified these compounds as effective mediator release inhibitors, suggesting potential applications in treating asthma and related inflammatory conditions (Medwid et al., 1990).

Antimicrobial and Antifungal Applications

Several derivatives of pyrazolo[3,4-d]pyrimidines and triazolo[1,5-c]pyrimidines have been synthesized and found to possess antimicrobial and antifungal properties. A study by Abunada et al. (2008) reported the synthesis of new compounds, including triazolo[1,5-c]pyrimidines, which exhibited significant antimicrobial activities (Abunada et al., 2008).

Agricultural Applications

The compounds under this chemical category have also been explored for their applications in agriculture, particularly as plant growth retardants. Grossmann (1990) discussed the use of triazole and pyrimidine derivatives, like N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide, as tools in physiological research, particularly for understanding the regulation of terpenoid metabolism in plants (Grossmann, 1990).

Mécanisme D'action

Target of Action

Compounds containing 1,2,3-triazole rings, such as this one, have been found to interact with a broad range of biological targets . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .

Mode of Action

It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacological properties .

Biochemical Pathways

1,2,3-triazole derivatives have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that the 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might have good bioavailability due to its synthetic accessibility.

Result of Action

Given the broad range of biological activities exhibited by 1,2,3-triazole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.

Action Environment

The stability of 1,2,3-triazole derivatives in various environments might be inferred from their wide use in medicinal chemistry .

Safety and Hazards

Orientations Futures

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, determining its reactivity, and evaluating its potential biological activity. Such studies could provide valuable insights into the potential applications of this compound in areas such as medicinal chemistry .

Propriétés

IUPAC Name |

5-bromo-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN7O/c13-9-1-8(3-14-4-9)12(21)19-10-2-11(17-6-16-10)20-7-15-5-18-20/h1-7H,(H,16,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISMTJXPFMFCIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

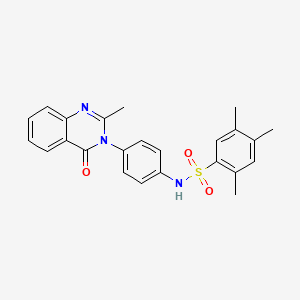

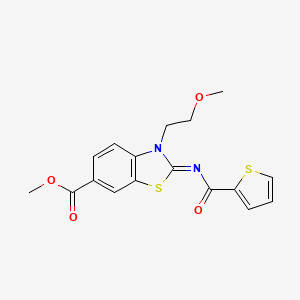

![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)

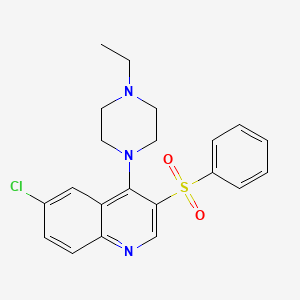

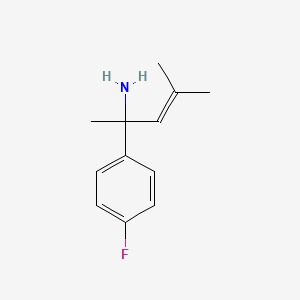

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)

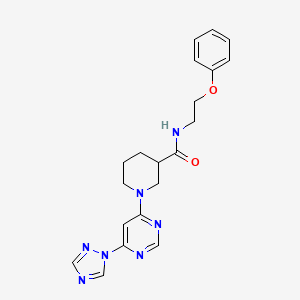

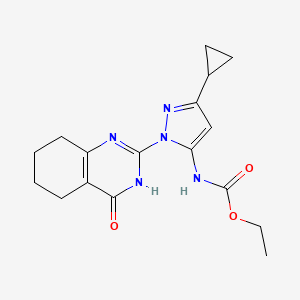

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)

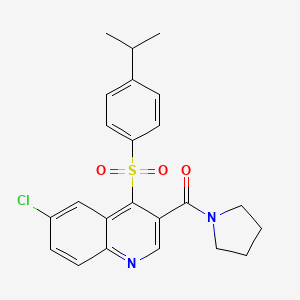

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)